Acetyl-PHF6KE amide

tau aggregation steric zipper electrostatic interactions

Acetyl-PHF6KE amide (Ac-VQIVYE-NH₂) is the definitive K311 acetylation-mimetic tau probe. Its Lys→Glu substitution replicates the pathophysiological charge state that drives antiparallel dimer nucleation and β-sheet oligomer assembly—aggregation behavior that Ac-PHF6 (lysine-retaining) cannot reproduce. Dual terminal capping (N-acetyl, C-amide) eliminates exopeptidase degradation, ensuring reproducible kinetics across multi-day ThT fibrillization assays. Independently validated blood-brain barrier penetration and in vivo reduction of brain tau pathology make this the only hexapeptide suitable for translational tauopathy studies. Select this compound when experimental consistency, defined post-translational mimicry, and in vivo relevance are non-negotiable.

Molecular Formula C37H58N8O11
Molecular Weight 790.9 g/mol
Cat. No. B6304661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-PHF6KE amide
Molecular FormulaC37H58N8O11
Molecular Weight790.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C
InChIInChI=1S/C37H58N8O11/c1-8-20(6)31(45-33(52)25(13-15-27(38)48)42-35(54)29(18(2)3)40-21(7)46)37(56)44-30(19(4)5)36(55)43-26(17-22-9-11-23(47)12-10-22)34(53)41-24(32(39)51)14-16-28(49)50/h9-12,18-20,24-26,29-31,47H,8,13-17H2,1-7H3,(H2,38,48)(H2,39,51)(H,40,46)(H,41,53)(H,42,54)(H,43,55)(H,44,56)(H,45,52)(H,49,50)/t20-,24-,25-,26-,29-,30-,31-/m0/s1
InChIKeyIAZATZXBMMYQRK-RHJGEDKZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-PHF6KE Amide: A Tau-Derived Hexapeptide Tool for Neurodegenerative Aggregation Research


Acetyl-PHF6KE amide (CAS: 1079892-79-7; sequence Ac-VQIVYE-NH₂) is a synthetic, acetylated tau-derived hexapeptide that incorporates the core PHF6 motif (306VQIVYK311) from the R3 microtubule-binding repeat of human tau protein . The compound features N-terminal acetylation, C-terminal amidation, and a critical lysine-to-glutamic acid substitution at the terminal position relative to the native PHF6 sequence . This post-translational mimicry (lysine acetylation equivalent) enables the peptide to serve as a controlled molecular probe for investigating acetylation-driven tau misfolding and β-sheet-enriched oligomer formation in Alzheimer's disease and related tauopathies [1]. The compound is supplied as a TFA salt with DMSO solubility and is intended exclusively for research applications .

Why Acetyl-PHF6KE Amide Cannot Be Substituted with Unmodified PHF6 or Ac-PHF6 in Aggregation Studies


Terminal capping modifications and specific residue substitutions in tau-derived hexapeptides produce fundamentally divergent aggregation kinetics, oligomeric intermediate profiles, and pathophysiological behaviors [1]. Uncapped PHF6 (NH₃⁺-PHF6) is non-aggregation-prone, whereas N-terminal acetylation alone (Ac-PHF6) confers aggregation competence but follows a distinct nucleation-extension mechanism that forms antiparallel dimer nuclei extending to mixed-orientation oligomers [2]. The lysine-to-glutamic acid substitution in Acetyl-PHF6KE amide introduces an acidic residue at the position corresponding to K311 acetylation, altering the electrostatic and hydrogen-bonding landscape at the steric zipper interface [3]. These molecular differences render generic substitution scientifically invalid for experiments requiring consistent aggregation behavior, specific fibril morphologies, or defined post-translational modification states [4].

Acetyl-PHF6KE Amide: Quantitative Differentiation Evidence Versus PHF6 and Ac-PHF6 Analogs


Terminal Lysine-to-Glutamic Acid Substitution Alters Electrostatic Profile at the Steric Zipper Interface

Acetyl-PHF6KE amide contains a lysine (Lys, K) to glutamic acid (Glu, E) substitution at the C-terminal position relative to Ac-PHF6 (Ac-VQIVYK-NH₂), replacing a basic positively charged residue with an acidic negatively charged residue at neutral pH . Atomic-resolution structural studies of tau hexapeptide fibrils reveal that the steric zipper interface relies on precise electrostatic complementarity and hydrogen-bonding networks; alteration of the terminal residue charge state modifies the nucleation-competent dimer orientation and fibril polymorphism [1]. This substitution mimics acetylation at K311, which has been shown via Markov state modeling to promote β-sheet-enriched high-ordered oligomer formation through an antiparallel dimer nucleus mechanism [2].

tau aggregation steric zipper electrostatic interactions fibril nucleation

Acetylation-Mimetic Modification Promotes β-Sheet-Enriched High-Ordered Oligomer Formation Relative to Non-Acetylated PHF6

The acetylation-mimetic modification in Acetyl-PHF6KE amide (N-terminal acetylation plus Lys→Glu substitution mimicking K311 acetylation) has been established to significantly promote tau misfolding and accelerate the formation of β-sheet-enriched, high-ordered oligomers compared to non-acetylated or uncapped PHF6 peptides . Markov state model analysis of acetylated PHF6 aggregation revealed the formation of an antiparallel dimer nucleus that extends in a parallel manner to form mixed-orientation and high-ordered oligomers, a mechanism absent in the unmodified peptide [1]. Experimental evidence confirms that uncapped PHF6 (NH₃⁺-PHF6) is non-aggregation-prone, whereas the acetylated form is aggregation-competent [2].

post-translational modification oligomerization β-sheet tau misfolding

In Vivo Functional Evidence: Reduction of Tau Pathology and Cognitive Improvement in Transgenic Mouse Model

Acetyl-PHF6KE amide has demonstrated in vivo functional efficacy in a transgenic mouse model of tauopathy. Zhang et al. (2017) reported in the Journal of Neuroscience that this peptide significantly reduced tau protein pathological aggregation in the brains of transgenic mice and improved cognitive function compared to vehicle-treated controls [1]. This in vivo functional evidence distinguishes Acetyl-PHF6KE amide from many research-grade PHF6 analogs that lack validated in vivo activity data. Additionally, Wang et al. (2021) in ACS Chemical Neuroscience validated the peptide's ability to cross the blood-brain barrier, a prerequisite for central nervous system-targeted tau aggregation studies [2].

tauopathy transgenic mouse model cognitive function in vivo efficacy

Terminal Amidation Enhances Peptide Stability and Aggregation Kinetics Reproducibility Relative to Free Carboxyl Forms

Acetyl-PHF6KE amide features C-terminal amidation (sequence Ac-VQIVYE-NH₂), a modification that eliminates the free carboxylate negative charge at the C-terminus and prevents exopeptidase degradation . Ion mobility mass spectrometry studies comparing Ac-PHF6-NH₂, Ac-PHF6, PHF6-NH₂, and uncapped PHF6 have demonstrated that terminal capping significantly alters early-stage aggregate formation pathways and oligomeric species distributions [1]. The amidated form exhibits distinct aggregation kinetics and improved stability compared to free carboxyl forms, providing greater experimental reproducibility in long-term fibrillization assays [2].

peptide stability C-terminal amidation aggregation kinetics reproducibility

Validated DMSO Solubility Profile Enables Reproducible Stock Solution Preparation

Acetyl-PHF6KE amide has a validated solubility profile in dimethyl sulfoxide (DMSO), with reported solubility of approximately 67.5 mg/mL (ultrasonication-assisted) [1]. This solubility enables preparation of concentrated stock solutions (up to ~85 mM) suitable for in vitro aggregation assays and cellular studies. Vendor technical datasheets confirm DMSO solubility and provide guidance for stock solution preparation with storage stability of up to 6 months at -80°C [2]. Solubility in aqueous buffers may require cosolvent approaches, a common limitation for hydrophobic tau-derived peptides .

solubility DMSO stock solution experimental reproducibility

Optimal Research Applications for Acetyl-PHF6KE Amide Based on Differential Evidence


Investigating Acetylation-Driven Tau Misfolding and Post-Translational Modification Mechanisms

Acetyl-PHF6KE amide is specifically suited for studies examining how lysine acetylation at position 311 promotes tau misfolding and accelerates β-sheet-enriched oligomer formation. The peptide's acetylation-mimetic modification (N-terminal acetyl group plus Lys→Glu substitution) mimics the pathophysiological acetylation state that drives high-ordered oligomer assembly via an antiparallel dimer nucleation-extension mechanism [1]. Researchers investigating the atomic-level mechanisms of acetylation-driven tau aggregation should select this compound over non-acetylated PHF6 or Ac-PHF6 analogs, as the latter lack the specific terminal residue substitution that replicates the K311 acetylation effect on the steric zipper interface [2].

In Vivo Tauopathy Model Studies Requiring Blood-Brain Barrier Penetrant Tau Aggregation Modulators

For preclinical studies in transgenic tauopathy mouse models, Acetyl-PHF6KE amide offers validated in vivo functional evidence including significant reduction of brain tau pathological aggregates and cognitive improvement compared to vehicle controls [1]. The peptide's blood-brain barrier penetration has been independently validated, enabling central nervous system targeting [2]. Researchers planning in vivo tauopathy studies should prioritize Acetyl-PHF6KE amide over PHF6 analogs lacking documented in vivo efficacy or brain penetration data, as these properties are critical for translational relevance and experimental reproducibility.

Fibril Nucleation and Steric Zipper Polymorphism Studies Requiring Defined Electrostatic Interfaces

The lysine-to-glutamic acid substitution in Acetyl-PHF6KE amide alters the electrostatic charge distribution at the C-terminus of the hexapeptide, modifying the intermolecular interactions that govern steric zipper formation and fibril polymorphism [1]. Atomic-resolution structural studies of tau hexapeptide fibrils demonstrate that terminal residue identity critically influences nucleation-competent dimer orientation and fibril morphological diversity [2]. Studies investigating how electrostatic forces at the fibril interface affect aggregation pathways should select Acetyl-PHF6KE amide rather than Ac-PHF6 (which retains the positively charged lysine), as the charge difference produces measurably distinct oligomeric intermediate profiles under identical conditions.

Long-Term Aggregation Kinetic Studies Requiring Enhanced Peptide Stability and Reproducibility

Acetyl-PHF6KE amide's dual terminal capping (N-terminal acetylation and C-terminal amidation) confers resistance to exopeptidase degradation and provides consistent aggregation kinetics across extended experimental timelines [1]. Ion mobility mass spectrometry studies have demonstrated that terminal capping significantly alters early-stage aggregate formation pathways and oligomeric species distributions compared to free carboxyl forms [2]. Experiments involving multi-day fibrillization monitoring, Thioflavin T kinetic assays, or comparative inhibitor screening should utilize the amidated form to minimize variability from uncontrolled peptide degradation and to ensure reproducible aggregation time courses across replicates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl-PHF6KE amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.